molecular formula C11H3F19O5 B1597166 Methyl perfluoro-3,6,9-trioxatridecanoate CAS No. 330562-42-0

Methyl perfluoro-3,6,9-trioxatridecanoate

Cat. No. B1597166
M. Wt: 576.11 g/mol
InChI Key: FMEDKXCQTKWGKE-UHFFFAOYSA-N
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Description

“Methyl perfluoro-3,6,9-trioxatridecanoate” is a chemical compound with the molecular formula C11H3F19O5 . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “Methyl perfluoro-3,6,9-trioxatridecanoate” is represented by the formula C11H3F19O5 . It has a molecular weight of 576.11 .


Physical And Chemical Properties Analysis

“Methyl perfluoro-3,6,9-trioxatridecanoate” is a clear liquid . It has a predicted boiling point of 277.1±40.0 °C and a predicted density of 1.711±0.06 g/cm3 .

Scientific Research Applications

Environmental Presence and Bioaccumulation

Perfluorooctanesulfonate and related fluorochemicals in human blood : A study found that perfluorinated compounds, including perfluorooctanesulfonate (PFOS) and related chemicals, accumulate in human tissues and are found in blood samples from various countries, indicating widespread environmental dispersion and human exposure (Kannan et al., 2004).

Environmental and Human Health Impacts

Microbial degradation of polyfluoroalkyl chemicals : This review highlights the environmental persistence of polyfluoroalkyl chemicals and the challenges in biodegradation, emphasizing the need for further research into their fate and impact on environmental and human health (Liu & Mejia Avendaño, 2013).

Serum polyfluoroalkyl chemicals and risk of cardiovascular diseases : An investigation into the serum levels of major PFCs in the US population found associations between PFCs and an increased risk of cardiovascular diseases, suggesting potential adverse health effects of exposure to these chemicals (Huang et al., 2018).

Removal and Treatment Challenges

Quantitative determination of perfluorochemicals in sediments and sludge : This study developed a quantitative analytical method for PFCs in sediments and sludge, highlighting the challenges in removing these persistent chemicals from environmental matrices (Higgins et al., 2005).

Automated solid-phase extraction and measurement of perfluorinated organic acids : A high-throughput method for measuring PFCs in serum and milk is presented, underscoring the importance of monitoring human exposure to these compounds (Kuklenyik et al., 2004).

Safety And Hazards

“Methyl perfluoro-3,6,9-trioxatridecanoate” is classified as an irritant . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F19O5/c1-32-2(31)3(12,13)33-8(23,24)9(25,26)35-11(29,30)10(27,28)34-7(21,22)5(16,17)4(14,15)6(18,19)20/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEDKXCQTKWGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F19O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377684
Record name Methyl perfluoro-3,6,9-trioxatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl perfluoro-3,6,9-trioxatridecanoate

CAS RN

330562-42-0
Record name Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330562-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluoro-3,6,9-trioxatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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